molecular formula C9H7ClN2O4S B12091120 4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride

4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B12091120
M. Wt: 274.68 g/mol
InChI Key: DSGOSSLTZYIPQZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride (CAS No: 1384430-05-0) is a high-value chemical intermediate designed for advanced heterocyclic compound synthesis in drug discovery programs. This compound features a reactive sulfonyl chloride group adjacent to a 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The 1,3,4-oxadiazole ring system acts as a bioisostere for carbonyl functions like carboxylic acids and esters, enabling enhanced hydrogen bonding interactions with biological targets and improving pharmacokinetic properties . This molecular architecture makes it a versatile building block for constructing novel compounds for biological screening. Its primary research application is in the synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazole derivatives, which have demonstrated significant in vitro antibacterial activity against various gram-positive and gram-negative bacterial strains, as well as antioxidant activity via DPPH radical scavenging methods . Furthermore, structurally related sulfonyl-bearing 1,3,4-oxadiazoles have been identified as key metabolites in pharmacological agents, such as selective carbonic anhydrase II inhibitors investigated for conditions like glaucoma . This reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures are essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O4S

Molecular Weight

274.68 g/mol

IUPAC Name

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H7ClN2O4S/c1-15-8-3-2-6(17(10,13)14)4-7(8)9-12-11-5-16-9/h2-5H,1H3

InChI Key

DSGOSSLTZYIPQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=NN=CO2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Methoxy-3-(1,3,4-Oxadiazol-2-yl)benzene

The oxadiazole ring is formed by cyclizing a hydrazide intermediate. A typical protocol involves:

  • Hydrazide formation : Reacting a benzene ring with a methoxy group at position 4 and a carbonyl group at position 3 with hydrazine hydrate.

  • Cyclization : Treating the hydrazide with phosphorus oxychloride (POCl₃) under reflux to form the 1,3,4-oxadiazole ring.

Example Reaction Sequence

  • 4-Methoxy-3-carboxybenzene4-Methoxy-3-carbohydrazide (via hydrazine hydrate, ethanol, reflux).

  • Cyclization :

    4-Methoxy-3-carbohydrazidePOCl3,Δ4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene+HCl+H2O\text{4-Methoxy-3-carbohydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene} + \text{HCl} + \text{H}_2\text{O}

Key Conditions

ParameterValueSource
SolventPOCl₃ or THF
Temperature80–110°C
Yield70–85%

Step 2: Sulfonation and Sulfonyl Chloride Formation

The sulfonic acid group is introduced via electrophilic sulfonation, followed by conversion to sulfonyl chloride:

  • Sulfonation : React the oxadiazole-substituted benzene with fuming sulfuric acid (H₂SO₄) to install the sulfonic acid group at position 1.

  • Chlorination : Treat the sulfonic acid with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Example Protocol

  • Sulfonation :

    4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzeneH2SO4,Δ4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonic acid\text{4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonic acid}
  • Sulfonyl Chloride Formation :

    Benzenesulfonic acidSOCl2,Δ4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride+SO2+HCl\text{Benzenesulfonic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{this compound} + \text{SO}_2 + \text{HCl}

Challenges

  • Regioselectivity : Competing directing effects from methoxy (ortho/para) and oxadiazole (meta) groups may hinder sulfonation at position 1.

  • Side Reactions : POCl₃ may protonate or degrade sensitive intermediates.

Method B: Diazotization and Sulfonyl Chloride Formation

This approach leverages diazotization of an aromatic amine to introduce the sulfonyl chloride group.

Step 1: Synthesis of 4-Methoxy-3-Amino-1-(1,3,4-Oxadiazol-2-yl)benzene

  • Nitration : Introduce a nitro group at position 1 of 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene.

  • Reduction : Reduce nitro to amine using catalytic hydrogenation (H₂/Pd-C).

Reaction Pathway

  • Nitration :

    4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzeneHNO3,H2SO41-Nitro-4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene\text{4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{1-Nitro-4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene}
  • Reduction :

    1-Nitro-4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzeneH2,Pd-C1-Amino-4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene\text{1-Nitro-4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene} \xrightarrow{\text{H}_2, \text{Pd-C}} \text{1-Amino-4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene}

Step 2: Diazotization and Sulfonyl Chloride Formation

  • Diazotization : Convert the amine to a diazonium salt using NaNO₂/HCl at 0–5°C.

  • Sulfonyl Chloride Formation : Treat the diazonium salt with SOCl₂ to form the sulfonyl chloride.

Key Conditions

ParameterValueSource
Diazotization Temp0–5°C
SOCl₂ Reaction Temp50–70°C
Yield60–75%

Mechanism
The diazonium salt undergoes decomposition with SOCl₂, replacing the diazo group with -SO₂Cl.

Method C: Oxadiazole Coupling via Suzuki Reaction

This method employs cross-coupling to attach the oxadiazole ring to a sulfonyl chloride-substituted benzene.

Step 1: Preparation of 4-Methoxy-1-Sulfonyl Chloride Benzene

  • Sulfonation : Introduce sulfonic acid at position 1 of 4-methoxybenzene.

  • Chlorination : Convert sulfonic acid to sulfonyl chloride using SOCl₂.

Reaction Steps

  • Sulfonation :

    4-MethoxybenzeneH2SO44-Methoxybenzenesulfonic acid\text{4-Methoxybenzene} \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Methoxybenzenesulfonic acid}
  • Chlorination :

    4-Methoxybenzenesulfonic acidSOCl24-Methoxybenzene-1-sulfonyl chloride+SO2+HCl\text{4-Methoxybenzenesulfonic acid} \xrightarrow{\text{SOCl}_2} \text{4-Methoxybenzene-1-sulfonyl chloride} + \text{SO}_2 + \text{HCl}

Step 2: Suzuki Coupling

Attach the oxadiazole boronic acid to the sulfonyl chloride-substituted benzene.

Example Protocol

  • Oxadiazole Boronic Acid Synthesis :

    HydrazidePOCl3,Δ1,3,4-OxadiazoleB2pin2,Pd(dppf)Cl2Oxadiazole boronic acid\text{Hydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{1,3,4-Oxadiazole} \xrightarrow{\text{B}_2\text{pin}_2, \text{Pd(dppf)Cl}_2} \text{Oxadiazole boronic acid}
  • Cross-Coupling :

    4-Methoxybenzene-1-sulfonyl chlorideOxadiazole boronic acid,Pd(PPh3)4,Na2CO34-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride\text{4-Methoxybenzene-1-sulfonyl chloride} \xrightarrow{\text{Oxadiazole boronic acid}, \text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{this compound}

Advantages

  • High Regioselectivity : The Suzuki reaction ensures precise positioning of the oxadiazole ring.

  • Mild Conditions : Reactions typically occur at 80–100°C.

Comparative Analysis of Methods

The following table compares the efficiency, scalability, and challenges of the three methods:

Parameter Method A Method B Method C
Yield 50–70%60–75%70–85%
Regioselectivity ModerateHighHigh
Scalability ModerateLowHigh
Key Challenges Sulfonation regioselectivityDiazotization sensitivityBoronic acid cost
Cost LowModerateHigh

Optimal Choice :

  • Method C is preferred for large-scale synthesis due to high yields and regioselectivity.

  • Method B is suitable for small-scale reactions with sensitive intermediates.

Critical Data and Research Findings

Spectroscopic Characterization

This compound exhibits distinct spectral features:

Technique Key Signals Source
¹H NMR δ 7.5–8.0 (aromatic protons), δ 3.8 (OCH₃), δ 8.2–8.5 (oxadiazole H)
¹³C NMR δ 149–160 (C=O/C=N), δ 54 (OCH₃), δ 120–130 (aromatic carbons)
IR 1370 cm⁻¹ (SO₂), 1260 cm⁻¹ (C-O), 1650 cm⁻¹ (C=N)

Summary and Recommendations

The synthesis of This compound requires meticulous control of reaction conditions to balance regioselectivity and yield. Method C (Suzuki coupling) is ideal for industrial-scale production, while Method B (diazotization) suits specialized applications. Future work should focus on optimizing sulfonation regioselectivity and reducing costs associated with boronic acid precursors.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Antibacterial Activity

Research has shown that compounds containing the oxadiazole ring exhibit promising antibacterial properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their activity against various bacterial strains. These studies suggest that 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride may also possess similar antibacterial effects due to its structural features .

Anti-inflammatory Potential

Preliminary investigations indicate that compounds with similar structures can interact with proteins involved in inflammatory responses. This suggests a potential application for this compound in developing anti-inflammatory agents . Further studies are necessary to elucidate specific interactions and mechanisms of action.

Enzyme Inhibition

The compound may also serve as a lead for designing enzyme inhibitors. For example, its structural analogs have been studied for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase . This positions this compound as a candidate for further exploration in enzyme inhibition studies.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally related compounds highlights its unique properties:

Compound NameStructural FeaturesUnique Properties
3-(1,3,4-Oxadiazol-2-yl)benzenesulfonyl chlorideContains an oxadiazole ring and sulfonyl chloridePotentially exhibits anti-inflammatory properties
4-Methoxybenzenesulfonyl chlorideLacks the oxadiazole ringSimpler structure; used primarily in organic synthesis
5-(1,3-Oxazolidin-2-one)-benzenesulfonamideContains an oxazolidinone ringDifferent reactivity due to the oxazolidinone structure
4-MethoxyphenylsulfonamideContains a sulfonamide group without an oxadiazoleUsed as a pharmaceutical agent

This table illustrates how the presence of the oxadiazole moiety in this compound may confer distinct reactivity and biological activity compared to other related compounds .

Case Studies and Research Findings

Several studies have investigated the biological activities of oxadiazole derivatives:

  • Antibacterial Studies : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against various microbial strains. The results indicated that certain derivatives exhibited significant antibacterial activity when compared to standard antibiotics like amoxicillin .
  • In Silico Studies : Computational modeling has been employed to predict the interactions between synthesized derivatives and target proteins involved in bacterial resistance mechanisms. These studies provide insights into how structural modifications can enhance biological activity .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic residues in target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amino acids such as lysine or serine in proteins . This covalent modification can inhibit the activity of enzymes or alter the function of other biological molecules.

Comparison with Similar Compounds

Table 1: Comparison of Benzene Sulfonyl Chloride Derivatives

Compound Substituent (Position 4) Physical State Yield (%)
36 Biphenyl-4-ylmethoxy White solid 70
37 3-Bromobenzyloxy Yellow oil 76
38 3-Fluorobenzyloxy White solid 92
39 3-Trifluoromethoxybenzyloxy White solid 86
40 Biphenyl-3-ylmethoxy Yellow oil 98
41 Quinolin-8-ylmethoxy White solid 15
42 3,5-Difluorobenzyloxy White solid 68

Key Observations :

  • Substituent Effects on Yield: Bulky or sterically hindered groups (e.g., quinoline in 41) result in lower yields (15%), while simpler substituents (e.g., 3-fluorobenzyloxy in 38) achieve high yields (92%). This suggests that the oxadiazole-containing target compound may face synthetic challenges similar to 41 due to the heterocycle’s steric and electronic demands.
  • Physical State: Electron-withdrawing groups (e.g., trifluoromethoxy in 39) favor solid-state formation, whereas non-polar groups (e.g., biphenyl in 40) yield oils. The oxadiazole ring in the target compound likely enhances crystallinity, favoring a solid state.

Electronic and Reactivity Comparisons

The oxadiazole ring in the target compound introduces significant electron-withdrawing effects, which may increase the electrophilicity of the sulfonyl chloride group compared to derivatives with electron-donating substituents (e.g., methoxy in 36–42 ). This could enhance its reactivity in nucleophilic substitution reactions, such as sulfonamide formation. In contrast, sulfonyl chlorides with bulky or electron-donating groups (e.g., biphenylmethoxy in 36 ) may exhibit reduced reactivity due to steric hindrance or diminished electrophilicity.

Physicochemical Properties

Table 2: Calculated Properties of Selected Sulfonyl Chlorides

Property Target Compound* 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
Hydrogen Bond Acceptors 5 (oxadiazole + sulfonyl) 3
LogD (pH 5.5) ~2.5 (estimated) Not reported
Molecular Weight ~289.7 g/mol 289.8 g/mol

*Note: Values for the target compound are inferred based on structural analogs.

  • Lipophilicity (LogD) : The methoxy group may increase LogD (lipophilicity), but the polar oxadiazole ring counteracts this effect, resulting in a moderate estimated LogD of ~2.3.

Stability Considerations

Sulfonyl chlorides are prone to hydrolysis, but the oxadiazole ring’s stability under physiological conditions suggests that the target compound may exhibit better hydrolytic resistance compared to analogs with labile substituents (e.g., bromo in 37 ). However, the electron-withdrawing nature of the oxadiazole could accelerate hydrolysis under basic conditions.

Biological Activity

4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride is a synthetic compound that exhibits significant biological activity due to its unique structural features, including a methoxy group, an oxadiazole moiety, and a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial agents.

Antimicrobial Activity

Research indicates that compounds with oxadiazole structures often exhibit antimicrobial properties. A study investigating various 1,3,4-oxadiazole derivatives found that many possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,3,4-oxadiazole were shown to inhibit bacterial growth effectively compared to standard antibiotics like amoxicillin and cefixime .

Compound NameAntimicrobial ActivityReference
This compoundPotent against various microbial strains
1,3,4-Oxadiazol derivativesEffective against E. coli and S. aureus

Inhibition of Monoamine Oxidase (MAO)

Another significant aspect of the biological activity of this compound is its potential as a monoamine oxidase (MAO) inhibitor. A related study highlighted the MAO-B inhibition properties of oxadiazole derivatives. The most potent compound from this series exhibited an IC50_{50} value of 0.0027 µM, indicating strong inhibitory activity which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets:

  • Protein Interactions : The oxadiazole ring can participate in hydrogen bonding and π-stacking interactions with amino acids in protein structures.
  • Enzyme Inhibition : The sulfonyl chloride group may facilitate covalent modifications to target enzymes involved in inflammatory pathways or metabolic processes.

Case Studies and Research Findings

Several studies have assessed the biological activities of compounds similar to this compound:

  • Antibacterial Studies : A series of oxadiazole derivatives were synthesized and tested for their antibacterial properties against various strains. Results indicated that certain substitutions on the oxadiazole ring significantly enhanced activity against resistant bacterial strains .
  • Cytotoxicity Assays : In vitro studies demonstrated that oxadiazole-based compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting potential applications in oncology .

Q & A

Q. What are the common synthetic routes for 4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxadiazole ring. For example, hydrazides derived from substituted benzoic acids (e.g., 4-chlorobenzoic acid) are cyclized using reagents like cyanogen bromide or POCl₃ to form 1,3,4-oxadiazoles .
  • Step 2 : Sulfonation. The sulfonyl chloride group is introduced via chlorosulfonation of the aromatic ring. For instance, benzene derivatives are treated with chlorosulfonic acid or SO₂Cl₂ under controlled conditions .
  • Step 3 : Functionalization. Coupling reactions (e.g., with benzoyl chlorides or amines) are performed in anhydrous solvents like THF, using bases such as NaH to facilitate nucleophilic substitution .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : For structural elucidation, SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and intermolecular interactions .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity. The sulfonyl chloride group typically deshields adjacent protons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the sulfonyl chloride group influence reactivity in aqueous or nucleophilic environments?

The sulfonyl chloride moiety is highly electrophilic, reacting readily with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Hydrolysis in aqueous conditions generates sulfonic acids, necessitating anhydrous handling . Kinetic studies recommend using aprotic solvents (e.g., DCM) and low temperatures (−20°C) to suppress side reactions .

Advanced Research Questions

Q. How can reaction yields be optimized during oxadiazole ring formation?

  • Catalyst selection : Use of POCl₃ or cyanogen bromide in stoichiometric ratios minimizes byproducts. Evidence suggests POCl₃ increases cyclization efficiency by 15–20% compared to BrCN .
  • Solvent effects : Refluxing in ethanol or THF improves cyclization rates. Adding glacial acetic acid as a catalyst enhances proton transfer during hydrazide cyclization .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .

Q. What computational methods predict the compound’s stability under varying pH conditions?

  • Density Functional Theory (DFT) : Calculates charge distribution on the sulfonyl chloride group, revealing susceptibility to hydrolysis at pH > 7.5.
  • Molecular dynamics (MD) simulations : Model solvation effects in aqueous buffers, showing rapid degradation in basic media (t₁/₂ < 30 min at pH 9) .
  • pKa estimation : The sulfonyl chloride group has a theoretical pKa of ~1.2, indicating high acidity and instability in neutral/basic conditions .

Q. How does the oxadiazole ring enhance biological activity in drug discovery?

  • Electron-withdrawing effects : The oxadiazole increases the compound’s electrophilicity, improving binding to cysteine residues in enzyme active sites (e.g., protease inhibitors) .
  • Hydrogen-bonding capacity : The oxadiazole’s nitrogen atoms participate in H-bonding with target proteins, as shown in docking studies with Rho kinase .
  • Metabolic stability : Oxadiazole rings resist oxidative degradation in vivo, enhancing pharmacokinetic profiles .

Q. What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Storing the compound as a lyophilized powder under argon at −80°C reduces hydrolysis .
  • Stabilizers : Addition of molecular sieves (3Å) or anhydrous MgSO₄ in storage vials absorbs residual moisture, extending shelf life by 6–12 months .

Q. Are there contradictions in reported synthetic yields? How are these resolved?

Discrepancies in yields (e.g., 60% vs. 85% for hydrazide cyclization) often arise from:

  • Purity of starting materials : Impurities in benzaldehyde derivatives reduce efficiency. Recrystallization or column chromatography is recommended .
  • Reaction monitoring : TLC or in situ IR spectroscopy identifies incomplete reactions, enabling real-time adjustments .

Methodological Notes

  • Evidence-based synthesis : Referenced protocols from peer-reviewed studies (e.g., hydrazide cyclization , sulfonation ).
  • Advanced tools : Highlighted computational (DFT, MD) and experimental (SHELX, HRMS) techniques for rigor .

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